molecular formula C7H13ClN2O B6217100 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride CAS No. 2742653-23-0

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride

Cat. No.: B6217100
CAS No.: 2742653-23-0
M. Wt: 176.6
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and batch processing, to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. Its rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.

    Bicyclo[1.1.1]pentane-1-carboxylic acid: Similar core structure with a carboxylic acid group instead of an amide.

Uniqueness

3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its rigid bicyclic structure also provides a unique spatial arrangement that can be advantageous in drug design and materials science .

Properties

CAS No.

2742653-23-0

Molecular Formula

C7H13ClN2O

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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